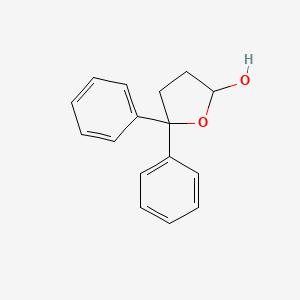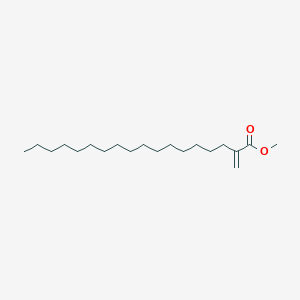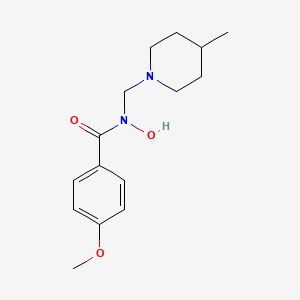
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid is an organic compound that features a benzene ring substituted with a methoxy group, a piperidine ring, and a hydroxamic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with hydroxylamine to form the hydroxamic acid. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction with 4-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The hydroxamic acid group can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxy-N-(4-methylpiperidino)methylbenzylamine.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the hydroxamic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, inhibiting metalloproteinases and other enzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzene structure but lacks the piperidine and hydroxamic acid groups.
4-Methylpiperidine: Contains the piperidine ring but lacks the benzene and hydroxamic acid groups.
Benzohydroxamic acid: Contains the hydroxamic acid group but lacks the methoxy and piperidine groups.
Uniqueness
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
40890-91-3 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC名 |
N-hydroxy-4-methoxy-N-[(4-methylpiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-12-7-9-16(10-8-12)11-17(19)15(18)13-3-5-14(20-2)6-4-13/h3-6,12,19H,7-11H2,1-2H3 |
InChIキー |
LNORWNBYVKBYTL-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


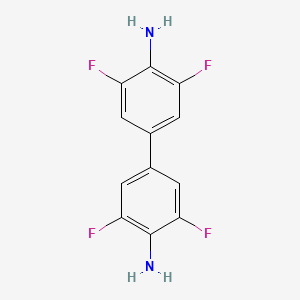
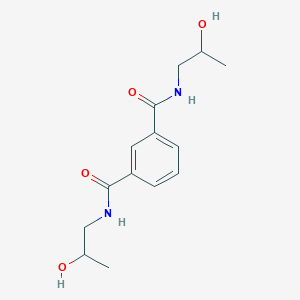
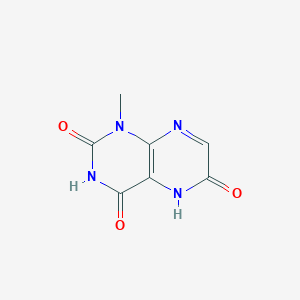

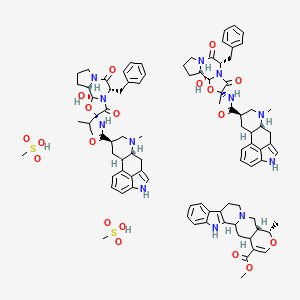
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
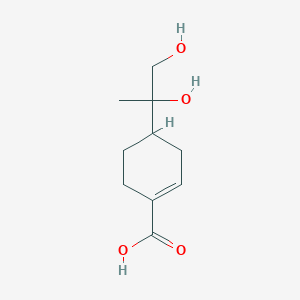
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)



![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
